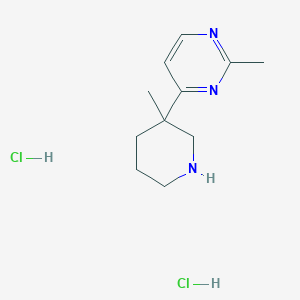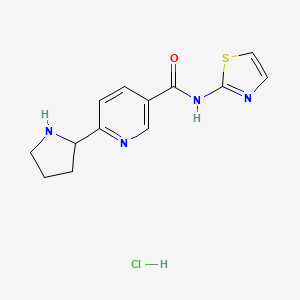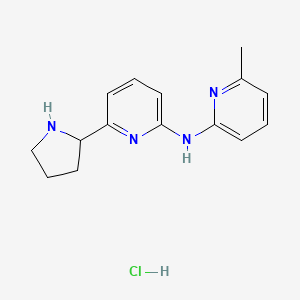
Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride
説明
Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride (M4PPM) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. M4PPM is a colorless crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 435.84 g/mol and a melting point of 148-150 °C. The compound is a derivative of morpholine, a heterocyclic compound containing two nitrogen atoms.
科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a component of the compound, is a versatile scaffold in drug discovery. It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could be pivotal in synthesizing new drugs with selective biological profiles.
Antibacterial Agents
Research indicates that variations in the N′-substituents of pyrrolidine derivatives can significantly affect antibacterial activity . This compound, with its pyrrolidine and morpholine components, may be investigated for its efficacy against bacterial strains, contributing to the development of new antibacterial agents.
Bioactive Molecule Synthesis
The compound’s structure suggests potential in the synthesis of bioactive molecules. The pyrrolidine ring’s non-planarity and stereogenicity can lead to diverse biological profiles, which is crucial for designing drug candidates with specific actions .
Photophysics and Biomolecular Binding
Compounds with morpholine and pyrrolidine rings have been studied for their photophysical properties and biomolecular binding capabilities. They show strong interactions with ct-DNA, which could be attributed to π-stacking or hydrogen-bonding interactions . This property is essential for the development of drugs that target DNA or require specific light-absorbing characteristics.
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers. This aspect is significant in the synthesis of enantioselective compounds, which can lead to drugs with different biological activities due to their varied binding modes to proteins .
ADME/Tox Optimization
The introduction of heteroatomic fragments, such as those in this compound, is a strategic approach in modifying physicochemical parameters to achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) results for drug candidates .
特性
IUPAC Name |
morpholin-4-yl-(6-pyrrolidin-2-ylpyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.ClH/c18-14(17-6-8-19-9-7-17)11-3-4-13(16-10-11)12-2-1-5-15-12;/h3-4,10,12,15H,1-2,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPLZBHDIFTHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)C(=O)N3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride](/img/structure/B1402438.png)





![3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402445.png)

![4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402449.png)
![Dimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride](/img/structure/B1402452.png)
![5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride](/img/structure/B1402453.png)
![6-Isopropyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402454.png)
